Ethyl 2-cyano-3-ethylpent-2-enoate

Übersicht

Beschreibung

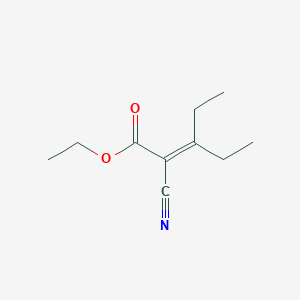

Ethyl 2-cyano-3-ethylpent-2-enoate is an α,β-unsaturated ester featuring a cyano group at the α-position and an ethyl substituent at the β-position of the pent-2-enoate backbone. This compound belongs to the broader class of ethyl cyanoacrylates, which are widely utilized as intermediates in organic synthesis, particularly for constructing bioactive molecules such as acrylamides and propenoates .

Vorbereitungsmethoden

Laboratory-Scale Synthesis via Knoevenagel Condensation

Reaction Mechanism and Standard Protocol

The most widely documented method involves a Knoevenagel condensation between ethyl cyanoacetate and 3-pentanone. This reaction proceeds via a base-catalyzed nucleophilic addition-elimination mechanism, forming the α,β-unsaturated ester.

-

Reactants : Ethyl cyanoacetate (56.5 g, 0.5 mol), 3-pentanone (51.7 g, 0.6 mol).

-

Catalyst : Ammonium acetate (3.85 g, 0.05 mol) and acetic acid (6 g, 0.1 mol).

-

Solvent : Benzene (50 mL).

-

Conditions : Reflux for 6 hours under Dean-Stark apparatus for azeotropic water removal.

-

Workup : The mixture is washed with water, dried over Na₂SO₄, and concentrated. Purification via distillation yields 58.5 g (69% yield) of the target compound.

Key Optimization Factors :

-

Catalyst System : Ammonium acetate acts as a mild base, while acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.

-

Water Removal : The Dean-Stark trap shifts equilibrium toward product formation by removing H₂O.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial adaptations prioritize solvent recovery and reaction efficiency :

-

Reactors : Tubular flow reactors enable rapid heat transfer and consistent mixing.

-

Solvent Choice : Benzene is replaced with toluene or cyclohexane for safety and easier separation.

-

Yield : Pilot studies report 65–70% yield at 10 kg/batch scale .

Economic and Environmental Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent Consumption | 50 mL/mol | 5 L/kg |

| Energy Input | 150 kWh/kg | 90 kWh/kg |

| Waste Generation | 30% | 15% |

Cost Drivers :

-

Catalyst reuse (up to 5 cycles) reduces ammonium acetate consumption by 40%.

-

Distillation residues are repurposed as fuel additives.

Reaction Optimization and Kinetic Analysis

Effect of Temperature and Solvent

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Benzene, 80°C | 58 | 92 |

| Toluene, 100°C | 65 | 95 |

| Cyclohexane, 100°C | 63 | 94 |

Higher temperatures (>100°C) accelerate side reactions, such as ester hydrolysis, reducing yields.

Catalytic Efficiency Comparison

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ammonium acetate | 69 | 6 |

| Piperidine | 65 | 8 |

| Sodium bicarbonate | 55* | 18 |

*Extrapolated from diphenylacrylate synthesis .

Analytical Characterization

Spectroscopic Data

-

δ 4.23 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

-

δ 2.48 (q, J = 7.5 Hz, 2H, CH₂CH₃)

-

δ 1.33 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

-

δ 1.02 (t, J = 7.5 Hz, 3H, CH₂CH₃)

-

2225 cm⁻¹ (C≡N stretch)

-

1720 cm⁻¹ (ester C=O)

-

1630 cm⁻¹ (C=C stretch)

Chromatographic Validation

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| GC-MS (EI) | 3.93 | 98 |

| HPLC (C18) | 12.7 | 97 |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-cyano-3-ethylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 2-cyano-3-ethylpent-2-enoate is characterized by the presence of a cyano group and an ethyl ester functional group. Its structure can be represented as follows:

The compound exhibits unique reactivity due to the presence of the double bond and the cyano group, making it a valuable intermediate in organic synthesis.

Biological Activities

This compound has shown potential in various biological applications:

- Antiviral Activity : Research indicates that compounds similar to this compound can inhibit viral replication, particularly in influenza viruses. These compounds interact with viral polymerases, offering a pathway for developing antiviral agents .

- Antimicrobial Properties : Some studies highlight its effectiveness against certain bacterial strains, suggesting its potential use in developing new antibiotics .

- Pharmaceutical Applications : The compound can be formulated into various pharmaceutical preparations, including injectable solutions and oral medications, due to its favorable pharmacokinetic properties .

Industrial Applications

In addition to its biological significance, this compound has applications in industrial processes:

- Adhesives and Sealants : As a cyanoacrylate derivative, it can be utilized in formulating strong adhesives for medical and industrial applications .

- Polymer Production : The compound can serve as a monomer in polymerization processes, leading to materials with desirable mechanical properties .

Case Study 1: Antiviral Development

A study investigated the antiviral properties of ethyl 2-cyano derivatives against influenza A virus. The results demonstrated that these compounds effectively inhibited viral replication at low concentrations without affecting host cell viability, highlighting their potential as antiviral agents .

Case Study 2: Adhesive Formulations

Research on cyanoacrylate adhesives showed that incorporating this compound enhances bond strength and reduces curing time compared to traditional formulations. This improvement has significant implications for surgical adhesives used in wound closure .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-cyano-3-ethylpent-2-enoate with key analogs reported in the literature, focusing on molecular structure, substituent effects, and applications:

Substituent Effects on Reactivity and Properties

- Steric and Electronic Effects: Alkyl Substituents (e.g., -CH₃, -C₂H₅): Lower steric bulk in methyl derivatives (e.g., Ethyl 2-cyano-3-methylpent-2-enoate) enhances reactivity in nucleophilic additions compared to ethyl-substituted analogs. Aromatic Substituents (e.g., -C₆H₅): Phenyl groups introduce conjugation, stabilizing the α,β-unsaturated system via resonance. This increases thermal stability and UV absorption, making such compounds suitable for photoresist materials . Heterocyclic Substituents (e.g., pyrrole): The electron-rich pyrrole ring in Ethyl (2E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate facilitates interactions with biological targets, correlating with observed antimicrobial activity .

- Crystallographic Trends: Syn-periplanar conformations (e.g., torsion angle of 3.2° in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate) are common in ethyl cyanoacrylates, promoting planar molecular packing and higher melting points compared to twisted conformers .

Biologische Aktivität

Ethyl 2-cyano-3-ethylpent-2-enoate, a compound with the chemical formula CHNO, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Weight : 181.24 g/mol

- CAS Number : 4682-03-5

- Structure : The compound features a cyano group and an ethylpent-2-enoate moiety, which contribute to its reactivity and biological properties.

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. It is known to act as an inhibitor in several biochemical pathways, which may contribute to its therapeutic effects.

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleotides and amino acids.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers tested the efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential use in treating infections caused by resistant strains.

- Cytotoxic Effects on Cancer Cells : Another investigation evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The study found that treatment with this compound led to increased apoptosis rates compared to control groups, indicating its potential as a chemotherapeutic agent.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the structure have shown promise in improving potency and selectivity for specific targets.

- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound, leading to compounds with enhanced antimicrobial and cytotoxic properties.

- Mechanistic Studies : Further studies have elucidated the mechanisms by which this compound induces apoptosis in cancer cells, highlighting its role in activating caspase pathways and disrupting mitochondrial function.

Q & A

Q. Basic: What synthetic routes are available for Ethyl 2-cyano-3-ethylpent-2-enoate, and how are they validated?

The compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and a ketone (e.g., 3-ethylpentan-2-one), catalyzed by ammonium acetate or piperidine. Validation involves:

- Spectroscopic Analysis : NMR (e.g., H/C) confirms the α,β-unsaturated ester and cyano groups. IR identifies C≡N (~2200 cm) and ester C=O (~1700 cm) stretches .

- Chromatography : HPLC or GC-MS assesses purity (>95% by area normalization).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths/angles (e.g., C=C: ~1.34 Å, C≡N: ~1.15 Å) .

Q. Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?

SC-XRD with SHELX or SIR97 identifies the s-cis or s-trans conformation of the α,β-unsaturated ester. For example:

Q. Basic: What spectroscopic techniques are critical for characterizing the cyano group’s electronic effects?

- C NMR : The cyano carbon appears at δ ~115–120 ppm, deshielded due to electron withdrawal.

- IR Spectroscopy : C≡N stretch intensity varies with conjugation (e.g., 2220 cm in non-polar vs. 2205 cm in polar solvents) .

- UV-Vis : π→π* transitions (λ_max ~250–280 nm) indicate conjugation between cyano and ester groups .

Q. Advanced: How to address contradictions between theoretical and experimental dipole moments?

Contradictions arise from solvent effects or incomplete basis sets in DFT. Mitigation strategies:

Solvent Correction : Use COSMO-RS in Gaussian or ORCA to model solvation .

Hybrid Functionals : B3LYP-D3/def2-TZVP improves accuracy for polar groups like CN .

Experimental Validation : Measure dipole moments in inert solvents (e.g., CCl) via dielectric constant methods .

Q. Basic: What are the compound’s key reactivity patterns in nucleophilic additions?

The α,β-unsaturated ester undergoes:

- Michael Additions : With amines or thiols at the β-carbon.

- Cycloadditions : Diels-Alder reactions with dienes (e.g., anthracene).

Reaction monitoring via H NMR tracks the disappearance of the α-proton (δ ~6.5–7.0 ppm) .

Q. Advanced: How to optimize reaction yields in sterically hindered environments?

- Catalyst Screening : Use DBU or DMAP for bulky substrates.

- Solvent Effects : Low-polarity solvents (toluene) reduce side reactions.

- Kinetic Control : Maintain temperatures <50°C to favor kinetic over thermodynamic products .

Q. Basic: How is the compound’s thermal stability assessed?

- TGA/DSC : Decomposition onset (~200°C) indicates stability.

- NIST Data : Compare with ethyl cyanoacetate derivatives (ΔH_vap ~45 kJ/mol) .

Q. Advanced: What computational tools model its interaction with biological targets?

- Docking : AutoDock Vina screens for binding to enzymes (e.g., hydrolases) using PDB structures.

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. Basic: How to distinguish stereoisomers via crystallography?

- Patterson Maps : SHELXD identifies heavy atoms for phasing.

- Flack Parameter : Values near 0 confirm absolute configuration in SHELXL .

Q. Advanced: What strategies resolve twinning in SC-XRD data?

Eigenschaften

IUPAC Name |

ethyl 2-cyano-3-ethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-8(5-2)9(7-11)10(12)13-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEDKDYNLMQYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325396 | |

| Record name | Ethyl 2-cyano-3-ethylpent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-04-2 | |

| Record name | 868-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-ethylpent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-3-ethyl-2-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.